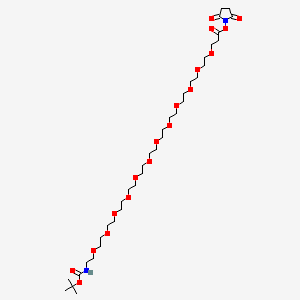

t-Boc-N-amido-PEG12-NHS ester

Description

Contextualization of PEGylated Reagents in Modern Chemical Research

Polyethylene (B3416737) glycol (PEG) has become an indispensable tool in chemical and biomedical research due to its unique physicochemical properties. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.com The incorporation of PEG chains, a process known as PEGylation, into molecules can significantly enhance their water solubility, reduce aggregation, and minimize steric hindrance. thermofisher.comaxispharm.com In the context of drug delivery and bioconjugation, PEGylation can improve the pharmacokinetic profile of therapeutic molecules by increasing their bioavailability and circulation time while reducing immunogenicity. axispharm.combiochempeg.com

PEGylated reagents are available in various forms, including linear and branched structures, as well as with different functional groups at their termini. axispharm.comjenkemusa.com This versatility allows for their application in a wide array of research areas, from the development of hydrogels for tissue engineering and controlled drug release to the modification of proteins, peptides, and nanoparticles for targeted drug delivery and diagnostics. biochempeg.comjenkemusa.com Bifunctional PEG derivatives, which possess distinct reactive groups at each end, are especially useful as cross-linking agents or spacers, enabling the connection of two different molecular entities. biochempeg.comjenkemusa.com

Fundamental Architectural Components of t-Boc-N-amido-PEG12-NHS Ester

The utility of this compound stems from the distinct functions of its three core components: the tert-butoxycarbonyl (Boc) protecting group, the polyethylene glycol (PEG12) spacer, and the N-hydroxysuccinimide (NHS) ester. This modular design allows for a stepwise and controlled approach to bioconjugation.

| Component | Primary Function | Key Characteristics |

|---|---|---|

| t-Boc Protecting Group | Amine Masking | Acid-labile, stable to basic conditions |

| PEG12 Spacer | Bioconjugation Spacer | Hydrophilic, flexible, non-immunogenic |

| NHS Ester Moiety | Amine Acylation | Reactive towards primary amines, forms stable amide bonds |

Role of the Boc Protecting Group for Amine Masking

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis. wikipedia.org Its primary function is to temporarily "mask" a reactive amine group, preventing it from participating in unwanted side reactions. bzchemicals.com The Boc group is known for its stability under basic and nucleophilic conditions, allowing for selective reactions at other sites within a molecule. organic-chemistry.org

A key advantage of the Boc group is its susceptibility to removal under mild acidic conditions, typically using trifluoroacetic acid (TFA). wikipedia.org This acid-lability provides a convenient and efficient method for deprotection, revealing the free amine for subsequent conjugation or modification steps. broadpharm.comcreative-biolabs.com This controlled deprotection is a cornerstone of orthogonal protection strategies, where multiple protecting groups with different removal conditions are employed to selectively unmask specific functional groups in a complex synthesis. organic-chemistry.orgmasterorganicchemistry.com

Significance of the Polyethylene Glycol (PEG12) Spacer in Bioconjugation

The polyethylene glycol (PEG) spacer is a critical element in many bifunctional linkers, including this compound. The PEG12 designation indicates a chain of twelve repeating ethylene glycol units. This spacer imparts several beneficial properties to the linker and the resulting conjugate.

The hydrophilic nature of the PEG chain significantly increases the water solubility of hydrophobic molecules to which it is attached. thermofisher.comaxispharm.com This is particularly advantageous in biological applications where aqueous environments are the norm. Furthermore, the flexibility of the PEG chain helps to minimize steric hindrance between the conjugated molecules, allowing them to maintain their native conformations and biological activities. thermofisher.com

From a biological standpoint, PEG is considered biocompatible, non-toxic, and non-immunogenic. thermofisher.com The presence of a PEG spacer can shield the conjugated molecule from proteolytic degradation and reduce the likelihood of an immune response, thereby enhancing its stability and circulation time in vivo. axispharm.com The defined length of the PEG12 spacer also allows for precise control over the distance between the two conjugated entities, a factor that can be crucial for optimizing the function of the final construct. jenkemusa.com

Reactivity of the N-Hydroxysuccinimide (NHS) Ester Moiety for Amine Acylation

The N-hydroxysuccinimide (NHS) ester is a highly efficient and widely used reactive group for the acylation of primary amines. glenresearch.comcreative-proteomics.com This reactivity is central to the function of this compound as a crosslinking agent. NHS esters readily react with the primary amino groups found on proteins (such as the N-terminus and the side chain of lysine (B10760008) residues) and other amine-containing molecules. creative-proteomics.comgbiosciences.com

The reaction between an NHS ester and a primary amine proceeds via nucleophilic acyl substitution, resulting in the formation of a stable and covalent amide bond. creative-proteomics.comthermofisher.com This reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic. thermofisher.comlumiprobe.com While NHS esters can also react with other nucleophiles, their reaction with primary amines is highly favorable. glenresearch.com It is important to note that NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency. gbiosciences.comthermofisher.com Therefore, reaction conditions such as pH, temperature, and concentration should be carefully controlled to maximize the yield of the desired conjugate. creative-proteomics.comlumiprobe.com

Overview of Research Paradigms Utilizing Bifunctional Linkers in Molecular Design

Bifunctional linkers, also known as crosslinkers, are molecules that contain two reactive ends, allowing them to covalently connect two different molecules. jenkemusa.com These linkers are instrumental in a variety of research paradigms, enabling the construction of novel molecular entities with tailored properties and functions. bldpharm.comnih.gov The design of a bifunctional linker, including the nature of the reactive groups and the length and composition of the spacer, is critical to its successful application. researchgate.net

One prominent application of bifunctional linkers is in the development of Proteolysis Targeting Chimeras (PROTACs). jenkemusa.combldpharm.com PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. jenkemusa.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov The linker in a PROTAC plays a crucial role in determining the efficacy of the molecule by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. enamine.net

Bifunctional linkers are also extensively used in the creation of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety. Furthermore, bifunctional linkers are employed to create probes for studying protein-protein interactions, to immobilize proteins onto surfaces for biosensor development, and to construct multivalent ligands that can enhance binding affinity and selectivity. nih.govresearchgate.net The ability to bring two molecular entities together in a controlled manner has made bifunctional linkers an indispensable tool in chemical biology and drug discovery. nih.gov

Properties

Molecular Formula |

C36H66N2O18 |

|---|---|

Molecular Weight |

814.9 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C36H66N2O18/c1-36(2,3)55-35(42)37-7-9-44-11-13-46-15-17-48-19-21-50-23-25-52-27-29-54-31-30-53-28-26-51-24-22-49-20-18-47-16-14-45-12-10-43-8-6-34(41)56-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42) |

InChI Key |

YIEQPTTYKLCUAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Advanced Bioconjugation Principles Utilizing T Boc N Amido Peg12 Nhs Ester

Kinetic and Mechanistic Aspects of NHS Ester Amine Acylation

The fundamental reaction facilitated by t-Boc-N-amido-PEG12-NHS ester is the acylation of primary amines by the NHS ester. This process is governed by specific kinetic and mechanistic principles that are crucial for successful and efficient bioconjugation.

pH Dependence and Buffer System Selection

The reaction between an NHS ester and a primary amine is profoundly dependent on the pH of the reaction medium. lumiprobe.comnih.gov The nucleophilic attack on the ester's carbonyl carbon is carried out by the unprotonated form of the primary amine. nih.gov Consequently, the reaction efficiency is low at acidic pH where the amine groups are predominantly protonated (-NH3+). lumiprobe.com As the pH increases into the physiological to slightly alkaline range (pH 7.2 to 8.5), the concentration of the more nucleophilic deprotonated amine (-NH2) rises, facilitating the acylation reaction. thermofisher.comcreative-proteomics.com The optimal pH for most NHS ester conjugations is generally considered to be between 8.3 and 8.5. lumiprobe.com

However, a competing reaction, the hydrolysis of the NHS ester, also accelerates with increasing pH. thermofisher.comcreative-proteomics.com This process, where water attacks the ester, leads to the regeneration of the original carboxylic acid and the release of NHS, rendering the crosslinker inactive for conjugation. thermofisher.comnih.gov The half-life of an NHS ester can decrease dramatically from hours at pH 7 to mere minutes at pH 8.6. thermofisher.com Therefore, a careful balance must be struck to maximize amine acylation while minimizing hydrolysis.

The selection of an appropriate buffer system is critical. Buffers containing primary amines, such as Tris, are generally avoided as they can compete with the target molecule for reaction with the NHS ester. lumiprobe.combiotium.com Bicarbonate, borate (B1201080), and phosphate (B84403) buffers are commonly employed for NHS ester reactions. thermofisher.combiotium.comtocris.com For instance, 0.1 M sodium bicarbonate or sodium borate buffer at a pH of 8.3-8.5 is frequently recommended. lumiprobe.comtocris.com The choice of buffer can also influence reaction kinetics and the stability of the resulting conjugate.

| pH | Effect on Amine Reactivity | Effect on NHS Ester Stability | Recommended Range |

| < 7.0 | Low (Amine is protonated) | High (Hydrolysis is slow) | Suboptimal for conjugation lumiprobe.comnih.gov |

| 7.2 - 8.5 | High (Amine is deprotonated) | Moderate (Hydrolysis competes) | Optimal for conjugation thermofisher.comcreative-proteomics.com |

| > 8.5 | High | Low (Rapid hydrolysis) | Suboptimal for conjugation lumiprobe.comthermofisher.com |

This table summarizes the pH-dependent effects on NHS ester conjugation reactions.

Formation of Stable Amide Bonds

The reaction of the NHS ester with a primary amine, such as the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein, results in the formation of a highly stable amide bond. thermofisher.comcreative-proteomics.com This covalent linkage is identical to the peptide bonds that form the backbone of proteins, contributing to its high stability under physiological conditions. The N-hydroxysuccinimide moiety is released as a byproduct during the reaction. thermofisher.com The stability of the resulting amide bond is a key advantage of NHS ester chemistry, ensuring that the conjugated molecule remains intact throughout subsequent applications and analysis. rsc.org While NHS esters can have side reactions with other nucleophilic residues like tyrosine and serine, the resulting ester linkages are significantly less stable than the amide bond and can be selectively hydrolyzed. researchgate.netnih.govglenresearch.com

Strategic Selection of PEG Length in Conjugate Design

The polyethylene (B3416737) glycol (PEG) component of the crosslinker is not merely an inert spacer. Its length and properties play a pivotal role in the characteristics of the final conjugate.

Influence of PEG12 on Macromolecular Conjugate Hydrophilicity and Conformational Freedom

Furthermore, the flexible nature of the PEG chain provides conformational freedom to the conjugated molecule. thermofisher.comtandfonline.com This flexibility can be advantageous, allowing the conjugated entity to maintain its native conformation and biological activity. The PEG spacer can act as a flexible hinge, potentially preserving the function of a protein by distancing it from the conjugated partner. precisepeg.com However, the impact of PEGylation on protein conformational stability is complex and can be site-dependent. nih.govbyu.edu

| Property | Influence of PEG12 Linker | Reference |

| Solubility | Increases aqueous solubility of the conjugate | broadpharm.comprecisepeg.comthermofisher.com |

| Hydrophilicity | Masks hydrophobicity of conjugated molecules | nih.govrsc.org |

| Aggregation | Reduces tendency for aggregation | thermofisher.com |

| Conformational Freedom | Provides flexibility to the conjugate | thermofisher.comtandfonline.com |

This table outlines the key contributions of the PEG12 spacer to conjugate properties.

Impact on Steric Hindrance and Accessibility of Reactive Sites

The PEG spacer arm serves to physically separate the conjugated molecules, which can be crucial for minimizing steric hindrance. precisepeg.comthermofisher.com This separation can be critical for preserving the biological activity of a protein, for example, by preventing the conjugated molecule from blocking an active site or an antibody's binding domain. nih.gov The length of the PEG chain is a tunable parameter that allows for precise spatial control. precisepeg.com A PEG12 linker provides a significant extension, which can be sufficient to overcome steric issues in many bioconjugation scenarios. precisepeg.comnih.gov This spacing can enhance the accessibility of the conjugated molecule to its target, for instance, by improving ligand-protein binding. nih.gov

Control over Conjugation Heterogeneity and Site-Selectivity

A significant challenge in using amine-reactive chemistry like NHS esters is the potential for creating a heterogeneous mixture of products. nih.govnih.gov Most proteins contain multiple lysine residues on their surface, and the N-terminus also presents a primary amine. thermofisher.comnih.gov Reaction with an NHS ester can therefore occur at multiple sites, leading to conjugates with varying numbers of attached linkers and at different locations. core.ac.uk This heterogeneity can complicate characterization and may negatively impact the protein's function. nih.govnih.gov

Achieving site-selectivity with NHS esters is an active area of research. One strategy involves exploiting differences in the pKa of various amine groups. The N-terminal α-amine often has a lower pKa than the ε-amines of lysine residues, allowing for more selective labeling at lower pH values, although reaction rates will be slower. nih.gov

More advanced methods aim to circumvent the inherent lack of specificity of direct amine targeting. For example, proteins can be engineered to contain a unique, reactive cysteine residue at a specific location, often the N-terminus. nih.govresearchgate.net The NHS ester can then be converted into a thioester-reactive species in a separate step, which subsequently reacts specifically with the engineered cysteine, leading to a homogenous, site-specifically labeled protein. nih.govnih.gov While this compound is primarily designed for amine reactivity, its fundamental components can be adapted or used in multi-step strategies to achieve greater control over the final conjugate's structure.

Challenges Associated with Lysine-Directed Conjugation

The use of amine-reactive reagents, particularly N-hydroxysuccinimide (NHS) esters, to modify lysine residues is a well-established and widely used method for protein bioconjugation. nih.gov NHS esters react with the nucleophilic primary amine of a lysine side chain (or the protein's N-terminus) to form a stable amide bond. creative-proteomics.comfluorofinder.com Despite the simplicity of this reaction, it presents significant challenges, primarily revolving around a lack of specificity and control, which leads to product heterogeneity. nih.govnih.gov

Key Challenges in Lysine-Directed Conjugation:

Product Heterogeneity: A typical protein, such as a monoclonal antibody, can have numerous lysine residues distributed across its surface. mdpi.comnih.gov When an NHS ester reagent is introduced, it can react with multiple lysine residues, leading to a complex mixture of products. acs.org This mixture contains proteins with varying numbers of conjugated molecules (e.g., PEG chains, drugs) and different attachment sites (positional isomers). creativepegworks.comleadinglifetechnologies.com This heterogeneity complicates purification, characterization, and can lead to batch-to-batch variability. leadinglifetechnologies.com

Impact on Protein Function: Random modification of lysine residues can occur at or near a protein's active site or binding interface. nih.gov Such modifications can alter the protein's three-dimensional structure, leading to a partial or complete loss of biological activity. creative-proteomics.comresearchgate.net

Reaction Condition Sensitivity: The reaction between NHS esters and amines is highly pH-dependent. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the amine groups are sufficiently deprotonated to be nucleophilic. mdpi.comcreative-proteomics.com However, NHS esters are also susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH. creative-proteomics.comfluorofinder.com This requires a careful balance of reaction conditions to maximize conjugation efficiency while minimizing hydrolysis of the reagent. creative-proteomics.com

Lack of Site-Selectivity: Conventional NHS ester chemistry does not allow for the targeting of a specific lysine residue among the many available. nih.gov While the local microenvironment can make some lysines more reactive than others, achieving modification at a single, predetermined site is exceptionally difficult with standard methods. nih.govnih.gov This lack of regioselectivity is a major drawback when a precisely defined conjugate is required for therapeutic or diagnostic applications. acs.org

Table 1: Factors Contributing to Heterogeneity in Lysine-Directed Conjugation

| Factor | Description | Consequence |

|---|---|---|

| High Abundance of Lysines | Most proteins contain multiple, surface-exposed lysine residues. mdpi.com | Creates a statistical distribution of conjugates with varying numbers of modifications per protein. acs.org |

| Positional Isomers | Modification can occur at different lysine sites on the protein surface. creativepegworks.com | Generates a mixture of isomers, each potentially having different biological activity and stability. acs.org |

| Reaction Kinetics | Competition between amine reaction and hydrolysis of the NHS ester. creative-proteomics.com | Inefficient reactions and difficulty in controlling the final degree of labeling. |

| pH Sensitivity | Optimal pH for amine reactivity also promotes competing hydrolysis. mdpi.comcreative-proteomics.com | Requires precise control over buffer conditions to achieve reproducible results. |

These challenges have driven the development of more advanced bioconjugation strategies aimed at improving the homogeneity and preserving the function of the final product.

Methodologies for Achieving Enhanced Positional Control in Amine-Reactive Bioconjugations

To overcome the limitations of random lysine modification, researchers have developed several strategies to exert greater control over the site of conjugation. These methods aim to produce more homogeneous bioconjugates, where the modifying group is attached to a specific, predictable location on the protein. The use of heterobifunctional linkers like this compound is integral to some of these advanced approaches.

Strategies for Positional Control:

pH-Controlled N-Terminal Labeling: The alpha-amine at a protein's N-terminus generally has a lower pKa (around 7-8) compared to the epsilon-amine of lysine side chains (pKa ~10.5). mdpi.comrsc.org By carefully controlling the reaction pH to a near-neutral or slightly acidic range (e.g., pH 6.5-7.5), it is possible to selectively deprotonate and react with the N-terminal amine while the majority of lysine residues remain protonated and less reactive. mdpi.comnih.gov This allows for the preferential, though not always exclusive, modification at a single, defined site on the protein. nih.gov

Targeting Kinetically Favored Lysines: Not all lysine residues are equally reactive. Factors such as solvent accessibility and the surrounding chemical environment can make a particular lysine significantly more nucleophilic than others. nih.gov By using substoichiometric amounts of the amine-reactive reagent and carefully controlling reaction times, it is possible to preferentially label the most reactive lysine residue. nih.gov While this can enhance selectivity, it often results in incomplete conversions and may still produce minor side products. nih.govresearchgate.net

Stepwise Conjugation with Orthogonal Protecting Groups: This is where heterobifunctional reagents like this compound become particularly valuable. polysciences.comaxispharm.com This strategy involves a multi-step process:

Initial Conjugation: The NHS ester end of the molecule is reacted with the protein, targeting available amine groups. broadpharm.comcreative-biolabs.com This may still be a somewhat random process initially.

Deprotection: The crucial second step involves the removal of the t-Boc protecting group under mild acidic conditions. broadpharm.comcd-bioparticles.net This unmasks a new, unique primary amine at the end of the attached PEG linker.

Secondary, Site-Specific Conjugation: This newly exposed amine can then be used as a specific handle for a second, different conjugation reaction. axispharm.com For example, it can be reacted with another molecule that has been functionalized with an NHS ester or a different reactive group.

This approach allows for the construction of more complex and well-defined bioconjugates, such as antibody-drug conjugates or branched PEG structures, with a higher degree of control than a single-step reaction would permit. polysciences.commedkoo.com The PEG12 spacer itself enhances the solubility and biocompatibility of the resulting conjugate. bioglyco.com

Enzymatic and Affinity-Based Approaches: To achieve the highest level of site-specificity, researchers can employ enzymes like transglutaminase, which creates a covalent bond at a specific glutamine residue. nih.gov Another strategy uses affinity ligands that bind near a specific lysine, delivering a reactive payload to that precise location, thereby inducing a site-selective modification. nih.govnih.gov

Table 2: Comparison of Methodologies for Controlled Amine Conjugation

| Methodology | Principle | Key Advantage(s) | Common Limitation(s) |

|---|---|---|---|

| pH Control | Exploits pKa difference between N-terminal α-amine and lysine ε-amines. mdpi.com | Simple to implement; targets a single, unique site (N-terminus). nih.gov | Selectivity is often incomplete; off-target lysine modification can occur. nih.gov |

| Kinetic Control | Targets the most nucleophilic/accessible lysine with limited reagent. nih.gov | Can achieve high selectivity for a single lysine on certain proteins. | Requires stringent reaction control; often results in low yields and incomplete conversion. nih.gov |

| Stepwise (Protected Linkers) | Uses a linker (e.g., this compound) to introduce a protected functional group that is later activated for a second reaction. polysciences.comaxispharm.com | Enables creation of complex, well-defined conjugates; offers high versatility. polysciences.com | Multi-step process increases complexity; initial conjugation may still be random. |

| Enzyme/Affinity-Directed | Uses biological recognition (enzyme-substrate or ligand-receptor) to direct modification to a specific site. nih.govnih.gov | Offers exquisite site-specificity and high yields. | Requires specific protein sequences or development of custom affinity ligands; can be complex and costly. nih.gov |

The development of sophisticated reagents like this compound, combined with a deeper understanding of protein chemistry, is progressively moving the field of bioconjugation from producing heterogeneous mixtures to creating precisely defined molecular constructs.

Applications in Chemical Biology and Interdisciplinary Biomedical Research

Protein and Peptide Modification for Enhanced Research Functionality

The ability to covalently modify proteins and peptides is fundamental to their study and application in research. t-Boc-N-amido-PEG12-NHS ester serves as a key reagent in this context, providing a reliable method for introducing a flexible, hydrophilic spacer that can be further functionalized.

PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy to enhance the research utility of proteins and peptides. researchgate.net The this compound is specifically designed for this purpose. The NHS ester group readily reacts with primary amine groups found on the surface of proteins, most commonly on the side chains of lysine (B10760008) residues, to form stable amide bonds. broadpharm.cominterchim.fr

The central feature of this reagent is the 12-unit PEG chain. This hydrophilic spacer confers several beneficial properties to the modified protein. broadpharm.com It can increase the hydrodynamic radius of the protein and enhance its solubility in aqueous media. broadpharm.comaxispharm.comissuu.com This is particularly valuable for proteins that are prone to aggregation or are difficult to work with in aqueous buffers. The PEG chain is also known to protect peptides from proteolytic degradation, which can improve their stability in experimental assays. researchgate.net Furthermore, PEGylation can mask potential immunogenic sites on a protein, reducing its immunogenicity in research models. researchgate.net While this modification is highly effective, the reaction with surface lysine residues can sometimes result in a heterogeneous mixture of products, as proteins often have multiple accessible amines. nih.govethernet.edu.et

Table 1: Impact of PEGylation on Protein Properties in a Research Context

| Property | Effect of PEGylation with this compound | Research Rationale |

|---|---|---|

| Solubility | Increased in aqueous media. broadpharm.comaxispharm.com | Improves handling and utility of hydrophobic or aggregation-prone proteins in biological buffers. |

| Stability | Can offer protection against proteolytic degradation. researchgate.net | Enhances the protein's functional lifetime in in vitro and cell-based assays. |

| Immunogenicity | Reduced by masking surface epitopes. researchgate.net | Lowers the potential for an immune response in in vivo research models. |

| Hydrodynamic Size | Increased. issuu.com | Alters the molecule's interaction with other biological components and surfaces. |

The heterobifunctional nature of this compound makes it an exemplary tool for the multi-step functionalization of complex biomolecules like enzymes, antibodies, and receptors in academic research. bioglyco.com The process typically involves two key steps. First, the NHS ester end of the molecule is used to attach the linker to the biomolecule of interest via its primary amines. creative-biolabs.comcreative-biolabs.com

Following this initial conjugation, the t-Boc protecting group on the other end of the PEG linker can be removed under mild acidic conditions to expose a free, reactive amine. broadpharm.comcreative-biolabs.com This newly introduced amine serves as a specific handle for further modification. Researchers can then attach a variety of secondary molecules, such as fluorescent dyes for imaging studies, biotin (B1667282) for affinity purification, or other specific ligands to study molecular interactions. This strategic functionalization allows for the creation of precisely tailored biomolecular probes and tools for a wide array of academic studies. bioglyco.com For instance, a related compound, t-Boc-N-amido-PEG12-acid, has been used in research for the specific N-terminal modification of peptides. nih.gov

Table 2: Functional Groups of this compound and Their Research Roles

| Functional Group | Role in Biomolecule Functionalization |

|---|---|

| NHS Ester | Reacts with primary amines on proteins (e.g., enzymes, antibodies) to form a stable covalent bond. broadpharm.cominterchim.fr |

| PEG12 Spacer | Provides a flexible, hydrophilic linker that increases solubility and reduces steric hindrance. broadpharm.cominterchim.fr |

| t-Boc Protected Amine | A terminal amine protected by a t-Boc group, which can be selectively removed. broadpharm.comcreative-biolabs.com |

| Terminal Amine (post-deprotection) | Acts as a reactive site for the attachment of secondary molecules (e.g., dyes, tags, ligands). axispharm.com |

In the field of protein engineering, the goal is to create novel proteins with new or enhanced functions. Chemical modification is a powerful strategy that complements genetic methods. Reagents like this compound contribute to this field by allowing for the site-specific introduction of non-native functionalities onto a protein scaffold.

By attaching this linker, researchers can introduce a defined spacer and a reactive handle at a desired location, which can then be used to conjugate other molecules. This allows for the construction of novel bioconjugates with engineered properties, such as improved stability or the ability to participate in new binding interactions. While not a direct tool for genetic mutation as in directed evolution, this chemical modification approach expands the functional possibilities of engineered proteins. It allows for the creation of semi-synthetic proteins where the protein component provides a specific fold and activity, while the chemically conjugated moiety introduces a completely new function, a strategy used to build complex molecular systems.

Development of Advanced Linkers for Targeted Molecular Systems Research

The precise architecture of linker molecules is critical for the efficacy of targeted molecular systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The defined length and chemical properties of this compound make it a valuable building block in the research and development of these platforms.

ADCs are a class of biotherapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells by linking it to a monoclonal antibody that targets a tumor-associated antigen. The linker connecting the antibody and the drug is a critical component that influences the stability, solubility, and efficacy of the ADC.

Table 3: Role of this compound in ADC Research Platforms

| ADC Component | Function | Contribution of the Linker |

|---|---|---|

| Antibody | Binds to a specific target on a cell surface. | The NHS ester allows for covalent attachment to the antibody. broadpharm.com |

| Linker | Connects the antibody to the cytotoxic drug. | The compound acts as a heterobifunctional linker. broadpharm.combioglyco.com |

| Cytotoxic Drug | Kills the target cell. | The deprotected amine provides a handle to attach the drug. axispharm.com |

PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to destroy specific target proteins. medchemexpress.com They consist of two different ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. medchemexpress.com This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

The linker is arguably the most critical element for a PROTAC's success, as its length, flexibility, and composition dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. precisepeg.com this compound and its derivatives are used as versatile building blocks for synthesizing these linkers. broadpharm.commedchemexpress.com The bifunctional nature of the compound allows it to be coupled between the two different ligands during the chemical synthesis of the PROTAC. precisepeg.com The well-defined PEG12 chain provides a flexible spacer of a specific length, which is a key parameter that researchers must optimize to achieve efficient degradation of the target protein. precisepeg.com

Functionalization of Material Surfaces and Nanostructures for Research Endeavors

The strategic application of this compound extends to the modification of material surfaces and nanostructures, enabling the creation of tailored interfaces for a variety of research purposes.

In the development of biosensors and diagnostic probes, the ability to immobilize capture molecules onto a solid support is critical. This compound can be employed to create a functionalized surface capable of covalently binding to biomolecules. For instance, a surface with available amine groups can be reacted with the NHS ester of the linker. Subsequently, the deprotection of the t-Boc group exposes an amine to which a probe, such as an antibody or a specific oligonucleotide sequence, can be attached. The PEG spacer serves to extend the probe away from the surface, potentially improving its accessibility to the target analyte and minimizing non-specific binding.

The engineering of biomaterial interfaces that mimic the natural cellular microenvironment is a key area of research in cell culture and tissue engineering. The covalent attachment of cell-adhesive peptides or proteins to a biomaterial scaffold can significantly influence cell attachment, proliferation, and differentiation. google.com this compound can act as a flexible linker to conjugate such bioactive molecules to a polymer backbone or a surface. biochempeg.com For example, a pre-polymer with amine-reactive groups can be functionalized with the linker, followed by deprotection and subsequent coupling of a cell-binding peptide. google.com This approach allows for precise control over the density of the immobilized peptide, which can be crucial for directing cellular behavior. google.com The hydrophilic PEG chain can also contribute to creating a non-fouling background, reducing non-specific protein adsorption and ensuring that cell interactions are primarily mediated by the immobilized ligands. biochempeg.com

In the preclinical research of advanced drug delivery systems, this compound serves as a versatile crosslinker for conjugating various components. bioglyco.comaxispharm.com Its utility lies in its ability to link targeting ligands, therapeutic agents (payloads), and carrier molecules or nanoparticles. The NHS ester can be used to attach the linker to an amine-functionalized carrier or drug, while the protected amine, after deprotection, can be used to conjugate a targeting moiety. This modular approach facilitates the assembly of complex, multi-component systems. The PEG spacer in these constructs can enhance solubility and potentially prolong circulation time in research models. axispharm.com This linker is particularly valuable in the synthesis of polymer-drug conjugates and in the formulation of targeted drug delivery systems for research applications. bioglyco.com

Synthesis of Research Probes and Molecular Imaging Agents

The synthesis of probes for molecular imaging is another area where this compound finds application, particularly in the development of agents for preclinical research.

For preclinical imaging modalities such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), radiolabeled probes are required. This compound can be used to construct the molecular scaffold of such probes. A common strategy involves first conjugating the linker to a targeting molecule (e.g., a peptide or a small molecule) via the NHS ester. After deprotection of the t-Boc group, the resulting amine can be reacted with a chelating agent. This chelator can then be used to stably incorporate a radionuclide. The PEG12 spacer can influence the pharmacokinetic properties of the resulting radiolabeled probe, which is a critical parameter in the design of effective imaging agents for research.

Generation of Fluorescent and Affinity Probes for Fundamental Biological Studies

The strategic design of fluorescent and affinity probes is a cornerstone of modern biological research, enabling the visualization and capture of specific molecular targets within their native cellular context. The chemical properties of this compound make it an ideal candidate for constructing these probes. The NHS ester facilitates the covalent attachment of the linker to primary amines on targeting moieties such as peptides or small molecules. The t-Boc protecting group masks a terminal amine, which can be deprotected at a later synthetic stage to allow for the introduction of a reporter group, such as a fluorophore or an affinity tag (e.g., biotin). The PEG12 spacer itself is not merely a passive connector; its hydrophilic and flexible nature can enhance the solubility of the final probe, minimize non-specific binding, and optimize the spatial orientation between the targeting element and the reporter group.

Detailed Research Findings

Recent research into the development of advanced fluorescent probes has underscored the importance of the linker in modulating probe performance. A notable example is the creation of quenched fluorescent probes designed to report on the activity of specific enzymes, such as proteases, which are often dysregulated in diseases like cancer. In a study focused on developing probes for tumor-associated cathepsins, researchers utilized a flexible PEG12 linker to connect a fluorophore and a quencher to a peptide substrate. biorxiv.orgnih.gov The principle behind these probes is that in their intact state, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage of the peptide by the target protease, the fluorophore and quencher are separated, leading to a detectable fluorescent signal.

The investigation systematically explored how the linker length and architecture influence the probe's efficacy. The PEG12 linker, referred to as the "L" linker in the study, was a key component in constructs that demonstrated superior performance. biorxiv.orgnih.gov Probes incorporating the PEG12 linker exhibited high cleavage rates by cathepsins, in some cases exceeding that of the parent small-molecule substrate. nih.gov This suggests that the length and flexibility of the PEG12 chain provide an optimal distance and conformational freedom for the enzyme to access and cleave the substrate efficiently.

Furthermore, the study revealed that the architecture of the probe, specifically the placement of the fluorophore and quencher, in conjunction with the PEG12 linker, significantly impacts the signal-to-background ratio. biorxiv.org By carefully designing probes where the PEG12 linker separated the fluorophore from the quencher on a polymeric backbone, efficient quenching in the "off" state was achieved, leading to a high signal-to-background ratio upon enzymatic activation. biorxiv.org This highlights the critical role of the this compound in enabling the precise spatial arrangement of functional components within a molecular probe.

The findings from this research demonstrate that the use of a PEG12 linker, a core feature of this compound, is instrumental in optimizing the performance of fluorescent probes for biological imaging. The enhanced cleavage efficiency and signal-to-background ratio directly translate to higher sensitivity and specificity in detecting enzyme activity in complex biological samples.

Interactive Data Table: Comparison of Probe Cleavage Rates

This table summarizes the relative cleavage rates of different fluorescent probe architectures, including those with the PEG12 linker (L-probes), by cathepsin enzymes. The data illustrates the superior performance of the PEG12-containing probes.

| Probe | Linker Type | Relative Cleavage Rate (at 2.5 µM) |

| 6QC | - | 1.00 |

| S-QF | Short | Slower than 6QC |

| P-QF | Polyproline | More efficient than S-QF |

| L-QF | PEG12 | Higher than 6QC |

| L-FQ | PEG12 | Higher than 6QC |

| L-Q1:1F | PEG12 | Higher than 6QC |

| L-Q2:1F | PEG12 | 2.20 ± 0.07 |

Data adapted from a study on polymer-tethered quenched fluorescent probes. nih.gov

Interactive Data Table: Properties of this compound

This table outlines the key chemical and physical properties of the title compound, which are foundational to its application in probe synthesis.

| Property | Value |

| Molecular Formula | C₃₆H₆₆N₂O₁₈ |

| Molecular Weight | 814.9 g/mol |

| Appearance | Solid or viscous liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, DCM |

| Functional Group 1 | t-Boc protected amine |

| Functional Group 2 | NHS ester |

Data sourced from supplier specifications. biorxiv.orgmedchemexpress.combioglyco.com

Future Directions and Emerging Research Avenues

Integration with Bioorthogonal Click Chemistry Methodologies

The versatility of t-Boc-N-amido-PEG12-NHS ester is significantly enhanced by its potential for integration with bioorthogonal click chemistry. This class of reactions is characterized by its high efficiency, specificity, and biocompatibility, allowing for chemical transformations to occur in complex biological environments without interfering with native biochemical processes. The strategic design of the this compound linker allows for its seamless incorporation into click chemistry workflows.

Following the initial conjugation of the NHS ester to a primary amine on a target molecule, the Boc-protected amine can be deprotected under mild acidic conditions. creative-biolabs.com This newly revealed amine then serves as a handle for the introduction of a click chemistry moiety, such as an azide (B81097) or an alkyne. For instance, a t-Boc-N-amido-PEGylated molecule can be reacted with an azide-containing compound to prepare it for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. nih.govbroadpharm.com This two-step approach allows for the modular and highly specific assembly of complex bioconjugates.

| Feature | Description |

| Modularity | Allows for the sequential and independent attachment of different molecular entities. |

| Specificity | Click chemistry reactions are highly specific, minimizing off-target reactions. |

| Biocompatibility | Many click chemistry reactions can be performed under physiological conditions. |

Novel Applications in Synthetic Biology and the Construction of Molecular Devices

The field of synthetic biology, which aims to design and construct new biological parts, devices, and systems, presents exciting opportunities for the application of this compound. One emerging area is the construction of artificial cells and protocells, where the surface functionalization of these synthetic vesicles is crucial for mimicking the complex interactions of their natural counterparts. The hydrophilic PEG spacer of the linker can be used to create a biocompatible and stealth-like surface on these artificial cells, while the terminal functional groups allow for the attachment of targeting ligands, enzymes, or other bioactive molecules.

Furthermore, in the realm of molecular devices and DNA nanotechnology, the precise spatial arrangement of components is paramount. The defined length of the PEG12 spacer in this compound can be exploited to control the distance between different molecular components in self-assembling nanostructures. This level of control is critical for the development of sophisticated biosensors, drug delivery vehicles, and molecular machines.

High-Throughput Screening and Combinatorial Chemistry Approaches for Conjugate Discovery

The development of new and effective bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), often requires the screening of large libraries of molecules to identify candidates with optimal properties. High-throughput screening (HTS) methodologies are essential for this discovery process. tudelft.nlnih.govrsc.org The this compound linker is well-suited for the generation of such libraries in a combinatorial fashion.

By attaching a common core molecule to a solid support via the deprotected amine of the linker, a diverse range of molecules can be introduced by reacting different building blocks with the NHS ester. This approach allows for the rapid synthesis of a large number of distinct bioconjugates, each with a unique combination of components. These libraries can then be screened in high-throughput assays to identify conjugates with the desired biological activity, stability, and pharmacokinetic profiles. The defined structure of the this compound ensures that variations in activity can be more directly attributed to the different appended molecules rather than to variations in the linker itself. tudelft.nlmdpi.com

| HTS Application | Role of this compound |

| ADC Development | Generation of ADC libraries with varying drug-to-antibody ratios and drug payloads. |

| PROTAC Optimization | Synthesis of PROTAC libraries with different E3 ligase ligands and target-binding moieties. |

| Peptide-Drug Conjugates | Creation of diverse peptide-drug conjugate libraries for targeted drug delivery. |

Advancements in Orthogonal Bioconjugation Strategies for Multi-Functional Constructs

The creation of multi-functional constructs, where two or more different molecules are precisely attached to a central scaffold, requires sophisticated and orthogonal bioconjugation strategies. Orthogonality in this context refers to the ability to perform sequential chemical modifications without interfering with previously installed functionalities. The this compound, with its distinct and selectively addressable functional groups, is a key enabler of such strategies. rsc.org

The NHS ester allows for the initial conjugation to a primary amine. The Boc-protected amine, once deprotected, can then be used for a second, orthogonal conjugation reaction. This sequential approach is critical for the construction of complex architectures such as bispecific antibodies, targeted imaging agents, and multi-drug delivery systems. The combination of the Boc/NHS pair with other orthogonal protecting groups and reactive moieties, such as Fmoc/carboxylic acid pairs or maleimide/thiol chemistry, opens up a vast landscape for the design and synthesis of highly complex and precisely defined multi-functional bioconjugates. interchim.frnih.govthieme-connect.de

Q & A

How can researchers optimize t-Boc deprotection conditions while preserving the integrity of conjugated biomolecules?

Methodological Answer:

The t-Boc group is acid-labile and typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous mixtures. To avoid denaturation of sensitive biomolecules (e.g., peptides/proteins):

- Use mild acidic conditions (e.g., 20–50% TFA in DCM for 30–60 minutes at 0–4°C) to minimize side reactions .

- Monitor deprotection efficiency via HPLC or MALDI-TOF to confirm the removal of the t-Boc group without hydrolyzing the NHS ester prematurely .

- Post-deprotection, neutralize with a volatile base (e.g., triethylamine) and lyophilize to recover the free amine for downstream reactions.

What experimental strategies validate NHS ester-amine coupling efficiency in complex biological systems?

Methodological Answer:

NHS esters react selectively with primary amines (e.g., lysine residues). To quantify coupling efficiency:

- Use fluorescent tags (e.g., Cy3/Cy5) conjugated via NHS chemistry; measure fluorescence intensity pre- and post-purification .

- Perform SDS-PAGE with Coomassie staining or Western blotting to detect shifts in molecular weight due to PEGylation .

- For small molecules, analyze reaction mixtures via LC-MS to identify unreacted NHS ester peaks and calculate conversion rates .

How does PEG12 chain length influence steric hindrance and solubility in aqueous vs. organic reaction environments?

Methodological Answer:

The 12-unit PEG spacer balances hydrophilicity and flexibility:

- Solubility : PEG12 enhances aqueous solubility (>10 mg/mL in PBS) but may require organic cosolvents (e.g., DMF, DMSO) for hydrophobic substrates. Test solubility via dynamic light scattering (DLS) to avoid aggregation .

- Steric Effects : Long PEG chains reduce steric hindrance during bioconjugation. Compare reaction kinetics (e.g., pseudo-first-order rate constants) between PEG12 and shorter PEG variants (e.g., PEG4) using UV-Vis or fluorescence quenching assays .

How can researchers resolve contradictions in reported reaction yields for t-Boc-N-amido-PEG12-NHS ester under varying pH conditions?

Methodological Answer:

NHS ester hydrolysis is pH-dependent, with optimal reactivity at pH 7–8. Discrepancies arise due to:

- Buffer interference : Avoid amine-containing buffers (e.g., Tris). Use HEPES or carbonate buffers (pH 8.5) for stability .

- Temperature control : Conduct reactions at 4°C to slow hydrolysis. Compare yields via HPLC-MS under standardized conditions .

- Competitive reactions : Quantify side products (e.g., hydrolyzed NHS) using NMR or FTIR to identify dominant pathways .

What orthogonal experimental designs are recommended to optimize multi-parameter bioconjugation workflows?

Methodological Answer:

Use Taguchi orthogonal arrays to evaluate interdependent factors (e.g., pH, temperature, molar ratio):

- Design a 3-level L9 array to test 4 parameters (e.g., NHS ester:amine ratio, reaction time, solvent composition, and temperature) .

- Analyze signal-to-noise (S/N) ratios to identify optimal conditions (e.g., highest yield with minimal hydrolysis).

- Validate results via ANOVA to determine parameter contributions (e.g., molar ratio may account for >75% variance in yield) .

How can researchers mitigate non-specific binding of this compound in heterogeneous biological samples?

Methodological Answer:

Non-specific binding arises from hydrophobic interactions or residual NHS reactivity:

- Blocking agents : Pre-treat samples with BSA (1–5% w/v) or casein to occupy non-target sites .

- Quenching : Add excess glycine (10 mM) post-conjugation to neutralize unreacted NHS esters .

- Affinity purification : Use size-exclusion chromatography (SEC) or immobilized metal affinity chromatography (IMAC) to isolate PEGylated products .

What analytical techniques characterize the stability of this compound in long-term storage?

Methodological Answer:

- Accelerated stability studies : Store aliquots at -20°C, 4°C, and 25°C. Analyze degradation via:

- Lyophilization stability : Compare reconstituted samples with fresh stocks using circular dichroism (CD) for structural integrity .

How do competing reactivities of NHS esters and t-Boc groups impact sequential modification strategies?

Methodological Answer:

Sequential reactions require strict pH and solvent control:

- Step 1 : Perform NHS-amine coupling at pH 8.5 in anhydrous DMF to minimize hydrolysis.

- Step 2 : Deprotect t-Boc with TFA/DCM (1:1 v/v, 30 min), then neutralize and lyophilize.

- Step 3 : React the free amine with a second electrophile (e.g., maleimide-thiol) at pH 6.5–7.0. Monitor each step via ESI-MS to confirm intermediate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.